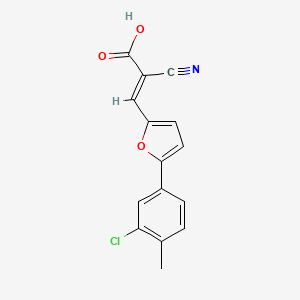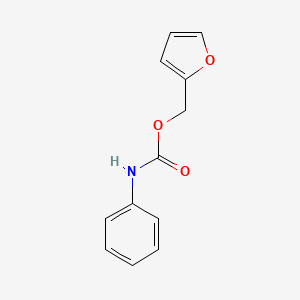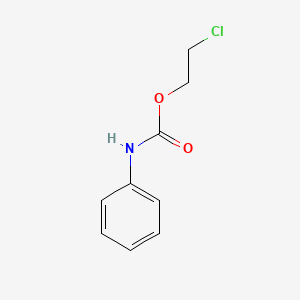
2,2-Diphenyl-N-(2,2,2-trichloro-1-(3-phenyl-thioureido)-ethyl)-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Diphenyl-N-(2,2,2-trichloro-1-(3-phenyl-thioureido)-ethyl)-acetamide is a complex organic compound that features a combination of phenyl, trichloro, thioureido, and acetamide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diphenyl-N-(2,2,2-trichloro-1-(3-phenyl-thioureido)-ethyl)-acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thioureido intermediate: This step involves the reaction of a phenyl isothiocyanate with an appropriate amine to form the thioureido group.
Introduction of the trichloroethyl group: This can be achieved by reacting the thioureido intermediate with a trichloroethylating agent under controlled conditions.
Acetamide formation: The final step involves the acylation of the intermediate with an acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would require optimization of the reaction conditions to ensure high yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.
Purification Techniques: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Diphenyl-N-(2,2,2-trichloro-1-(3-phenyl-thioureido)-ethyl)-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products Formed
Oxidation: Formation of carboxylic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or substituted thioureas.
Applications De Recherche Scientifique
Medicinal Chemistry: As a precursor or intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: As a reagent or catalyst in various organic reactions.
Materials Science: In the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,2-Diphenyl-N-(2,2,2-trichloro-1-(3-phenyl-thioureido)-ethyl)-acetamide would depend on its specific application. For instance:
In medicinal chemistry: It might interact with specific enzymes or receptors, inhibiting or activating their function.
In organic synthesis: It might act as a nucleophile or electrophile, facilitating the formation of new chemical bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Diphenyl-N-(2,2,2-trichloro-1-(3-phenyl-thioureido)-ethyl)-acetamide: can be compared with other thioureido or acetamide derivatives.
Thiourea derivatives: Compounds like 1,3-diphenylthiourea.
Acetamide derivatives: Compounds like N-phenylacetamide.
Uniqueness
Structural Complexity: The combination of phenyl, trichloro, thioureido, and acetamide groups in a single molecule.
Unique properties that make it suitable for specific applications in medicinal chemistry and materials science.
Propriétés
Formule moléculaire |
C23H20Cl3N3OS |
|---|---|
Poids moléculaire |
492.8 g/mol |
Nom IUPAC |
2,2-diphenyl-N-[2,2,2-trichloro-1-(phenylcarbamothioylamino)ethyl]acetamide |
InChI |
InChI=1S/C23H20Cl3N3OS/c24-23(25,26)21(29-22(31)27-18-14-8-3-9-15-18)28-20(30)19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15,19,21H,(H,28,30)(H2,27,29,31) |
Clé InChI |
YFWARHVQFDSSQW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[(1E)-3-chloro-1-propenyl]sulfonyl}-4-methylbenzene](/img/structure/B11946952.png)
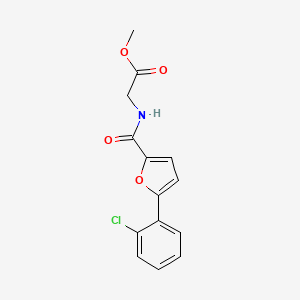

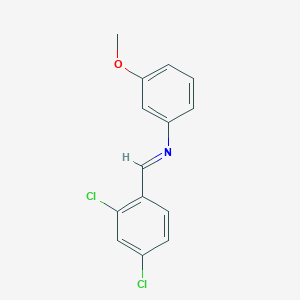


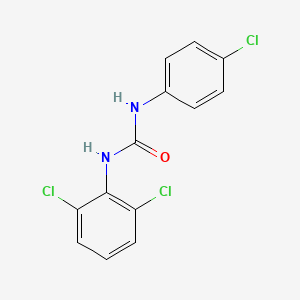
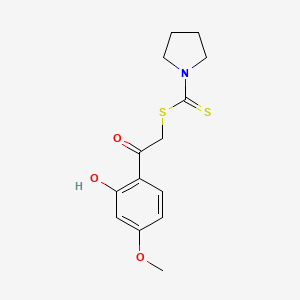
![N-{2-[(Z)-2-(3-Chloro-phenyl)-1-cyano-vinyl]-4-p-tolyl-thiazol-5-yl}-acetamide](/img/structure/B11946995.png)


